molecular formula C17H14O6 B14332913 3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-4H-1-benzopyran-4-one CAS No. 97770-37-1

3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-4H-1-benzopyran-4-one

Cat. No.: B14332913
CAS No.: 97770-37-1
M. Wt: 314.29 g/mol
InChI Key: KILWWFPDYZRTJI-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-4H-1-benzopyran-4-one is a high-purity flavone derivative supplied for research use only. This compound is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the specific Certificate of Analysis for detailed specifications on identity, purity, and safety data. To obtain accurate and complete information, including CAS number, molecular formula, and specific research applications, please visit authoritative chemical databases such as PubChem or the NIST Chemistry WebBook.

Properties

CAS No.

97770-37-1

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7,8-dihydroxychromen-4-one

InChI

InChI=1S/C17H14O6/c1-21-13-6-3-9(7-14(13)22-2)11-8-23-17-10(15(11)19)4-5-12(18)16(17)20/h3-8,18,20H,1-2H3

InChI Key

KILWWFPDYZRTJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)O)OC

Origin of Product

United States

Preparation Methods

Perkin Condensation and Cyclization

A patent by CN105541773A outlines a two-step synthesis starting with substituted benzaldehyde derivatives. In the first step, 3,4-dimethoxybenzaldehyde undergoes Perkin condensation with propanedioic acid in the presence of piperidine, yielding substituted phenyl acrylic acid intermediates. The reaction proceeds at 100°C under reflux, with pyridine hydrochloride facilitating cyclization.

The second step involves reacting the acrylic acid intermediate with pyrogallol (1,2,3-trihydroxybenzene) in nitrobenzene, catalyzed by sulfuric acid-modified montmorillonite K-10. This acid-treated catalyst enhances electrophilic aromatic substitution, directing cyclization to form the benzopyran-4-one core. The final product is isolated via recrystallization in ethyl acetate/light petroleum, achieving a yield of 63.3%.

Key Reaction Conditions:

Step Reagents Catalyst Temperature Yield
1 3,4-Dimethoxybenzaldehyde, Propanedioic Acid Piperidine 100°C 85% (Intermediate)
2 Pyrogallol, Nitrobenzene H2SO4-Montmorillonite K-10 100°C 63.3%

Cyclocondensation via Sodium Acetate/Acetic Anhydride

An alternative route reported by Bulut et al. utilizes 2,3,4-trihydroxybenzaldehyde and 3,4-dimethoxyphenylacetic acid in a sodium acetate/acetic anhydride system. The reaction proceeds via Friedel-Crafts acylation, where the acetylated aldehyde attacks the activated phenylacetic acid derivative. Demethylation of the 7,8-dimethoxy groups is achieved using pyridine hydrochloride at 180°C, yielding the dihydroxy product.

Critical Observations:

  • The use of NaOAc/Ac2O avoids harsh acidic conditions, preserving the integrity of methoxy groups.
  • Demethylation efficiency depends on reaction duration, with optimal yields (68–72%) achieved after 6 hours.

Catalytic and Solvent Optimization

Role of Acid-Modified Montmorillonite K-10

The CN105541773A patent highlights the superiority of sulfuric acid-treated montmorillonite K-10 over traditional Lewis acids (e.g., AlCl3). The catalyst’s Brønsted acidity promotes electrophilic substitution while minimizing side reactions. Comparative studies show a 15–20% yield increase compared to untreated montmorillonite.

Solvent Effects on Cyclization

Nitrobenzene, a high-boiling polar solvent, facilitates the cyclization step by stabilizing the transition state through π-π interactions. Substituting nitrobenzene with toluene or DMF reduces yields to <40%, underscoring its necessity.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : A strong absorption at 1778 cm⁻¹ confirms the lactone (C=O) group. Broad peaks at 3400–3200 cm⁻¹ correlate with phenolic -OH stretching.
  • ¹H NMR : Key signals include δ 6.88–7.06 (aromatic protons), δ 4.28 (C-4H, triplet), and δ 8.91/9.29 (dihydroxy protons).
  • Mass Spectrometry : A molecular ion peak at m/z 286.8 [M+1]⁺ aligns with the expected molecular formula (C17H14O6).

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
Perkin Condensation Short reaction time, scalable Requires toxic nitrobenzene 63.3%
NaOAc/Ac2O Cyclization Mild conditions, no demethylation needed Longer demethylation step (6 hours) 68–72%
Vilsmeier–Haack High purity, modular intermediates Low yield for 7-methoxy derivatives 40–55%

Industrial Applicability and Challenges

The CN105541773A patent emphasizes industrial feasibility due to low-cost raw materials and simple purification. However, scalability is hindered by the use of nitrobenzene, classified as a Group 2B carcinogen. Alternatives like ionic liquids or microwave-assisted synthesis remain unexplored.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve moderate temperatures and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7,8-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups at positions 7 and 8 can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Insights :

  • Hydroxyl vs. Methoxy Groups : The target compound’s 7,8-dihydroxy groups likely enhance antioxidant capacity compared to fully methoxylated analogues (e.g., compound in ), as hydroxyls donate protons to neutralize free radicals .
  • Phenyl Substituent Position : The 3,4-dimethoxyphenyl group aligns with analogues like 3e, which exhibit strong radical scavenging and tyrosinase inhibition. However, replacing methoxy with hydroxyl groups (as in 3d) improves angiotensin-converting enzyme (ACE) inhibition .

Antioxidant Activity

  • Target Compound : Predicted high antioxidant activity due to 7,8-dihydroxy groups, analogous to curcumin derivative 3d, which showed IC₅₀ = 12.3 µM in DPPH assays .
  • Curcumin Analogue 3e : Exhibited IC₅₀ = 14.7 µM (DPPH), slightly weaker than 3d, highlighting the critical role of hydroxyl groups .

Enzyme Inhibition

  • ACE Inhibition : The target compound’s dihydroxy groups may mimic 3d’s ACE inhibition (IC₅₀ = 8.9 µM), as hydroxyls interact with catalytic zinc ions in ACE .
  • Tyrosinase Inhibition : Methoxylated analogues (e.g., 3e, IC₅₀ = 9.2 µM) outperform hydroxyl-rich variants, suggesting methoxy groups enhance steric interaction with tyrosinase’s active site .

Cytotoxicity

Physicochemical Properties

Property Target Compound 2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxychromen-4-one Curcumin Analogue 3d
Solubility Moderate (polar hydroxyls) Low (methoxy dominance) Low (α,β-unsaturated ketone)
Lipophilicity (LogP) ~2.5 (estimated) ~3.1 ~3.8
Melting Point Not reported Not specified 178°C (analogue 8c in )

Key Research Findings

Substituent-Driven Bioactivity : Hydroxyl groups at 7,8-positions (target) correlate with enhanced antioxidant and ACE inhibition, while methoxy groups favor tyrosinase and HIV-1 protease inhibition (e.g., 2e, IC₅₀ = 6.5 µM for HIV-1 protease) .

Synthetic Challenges : Methoxylated analogues (e.g., ) are synthesized in moderate yields (50–53%), whereas hydroxyl-rich compounds may require protective group strategies, increasing synthetic complexity.

Safety Profile: Non-toxic behavior in structural analogues (e.g., ) supports further pharmacological exploration of the target compound.

Q & A

Q. What experimental designs are recommended to evaluate synergistic effects with other bioactive compounds?

  • Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio combinations (e.g., with quercetin or BPA analogs ) in cell-based assays (e.g., cytotoxicity or anti-proliferation). Synergy is confirmed at CI <1.0. Validate with isobolograms and mechanistic studies (e.g., pathway enrichment analysis) .

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